methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a chlorobenzoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced via an acylation reaction, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes to produce the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((2-chlorobenzoyl)amino)-4H-1,2,4-triazole-3-carboxylate: Shares the triazole and chlorobenzoyl groups but differs in the ester moiety.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: Contains a benzoimidazole ring and a benzoyl group, showing structural similarities.
Uniqueness
Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is unique due to its combination of a triazole ring, a chlorobenzoyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H22ClN5O4S |
---|---|
Molecular Weight |
488 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-[1-[(2-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22ClN5O4S/c1-13(24-20(30)16-6-4-5-7-17(16)23)19-26-27-22(28(19)2)33-12-18(29)25-15-10-8-14(9-11-15)21(31)32-3/h4-11,13H,12H2,1-3H3,(H,24,30)(H,25,29) |
InChI Key |
MSBIBROMQPRMOK-UHFFFAOYSA-N |
SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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